(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine
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Overview
Description
(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine is an organic compound with the molecular formula C16H19NO. This compound features a benzylamine structure with a methoxy group attached to the benzyl ring and a methyl group attached to the other benzyl ring. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, cyanide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl rings can influence the compound’s binding affinity and specificity for these targets. The compound can modulate the activity of enzymes or receptors by acting as an agonist or antagonist, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-benzyl)-(2-chloro-benzyl)-amine: Similar structure but with a chlorine substituent instead of a methyl group.
(4-Methoxy-benzyl)-(2-hydroxy-benzyl)-amine: Similar structure but with a hydroxyl group instead of a methyl group.
(4-Methoxy-benzyl)-(2-nitro-benzyl)-amine: Similar structure but with a nitro group instead of a methyl group.
Uniqueness
(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine is unique due to the presence of both methoxy and methyl groups on the benzyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14/h3-10,17H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGYXNSSEGQBPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353361 |
Source
|
Record name | (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356093-22-6 |
Source
|
Record name | (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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